4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrimidine core substituted with a pyridin-2-ylamino group. The ethyl linker connects the sulfonamide moiety to the pyrimidine scaffold, providing conformational flexibility.
Properties
IUPAC Name |
4-ethoxy-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3S/c1-2-28-15-6-8-16(9-7-15)29(26,27)24-12-11-21-18-13-19(23-14-22-18)25-17-5-3-4-10-20-17/h3-10,13-14,24H,2,11-12H2,1H3,(H2,20,21,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLBARZWGIAKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been shown to have significant biological and therapeutic value.
Mode of Action
It is known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp. This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, suggesting that this compound may have a similar effect.
Result of Action
Compounds with similar structures have been shown to exhibit substantial antiviral activity, suggesting that this compound may have similar effects.
Biological Activity
4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, with the CAS number 1396624-91-1, is a compound that has garnered attention for its potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 414.48 g/mol . This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the pyrimidine and pyridine moieties suggests potential activity against kinases and other enzyme systems involved in cellular signaling pathways.
1. Inhibition of Kinases
Research indicates that compounds containing pyrimidine and pyridine structures often exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in cancer progression and other diseases .
2. Antioxidant Activity
Studies have shown that similar compounds possess antioxidant properties, potentially mitigating oxidative stress in cells . This activity may contribute to their protective effects against various diseases.
Biological Activity Data
The following table summarizes key findings from studies on the biological activities of 4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide:
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Anticancer Studies : A study demonstrated that derivatives similar to 4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide exhibited significant cytotoxicity against lung cancer cell lines. The mechanism involved apoptosis induction through activation of caspase pathways .
- Antibacterial Activity : Another investigation focused on the antibacterial properties of related compounds, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Molecular Modeling Studies : Molecular docking studies have been employed to predict the binding affinity of this compound to various targets, supporting its potential as a lead compound for drug development targeting specific kinases involved in cancer progression .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , and it has a molecular weight of approximately 414.5 g/mol. The structure features a sulfonamide group, which is significant for its biological activity. The presence of pyridine and pyrimidine moieties suggests potential interactions with biological targets, particularly in medicinal chemistry.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties, particularly targeting c-KIT kinase mutations associated with gastrointestinal stromal tumors (GISTs). The inhibition of c-KIT kinase is crucial in treating cancers where this receptor is mutated, making this compound a candidate for further development in oncology treatments .
Antiviral Properties
Compounds resembling 4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide have shown promising antiviral activity. The mechanisms involve interference with viral replication processes, suggesting that this compound could be explored for therapeutic uses against viral infections.
Case Study 1: Inhibition of c-KIT Kinase
In a study investigating various pyrimidine derivatives, 4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide was found to inhibit c-KIT kinase effectively. This inhibition led to reduced tumor growth in GIST models, highlighting its potential as a therapeutic agent .
Case Study 2: Antiviral Screening
Another study assessed the antiviral efficacy of sulfonamide derivatives against influenza viruses. The results indicated that compounds similar to 4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide inhibited viral replication by targeting viral proteins essential for the infection cycle.
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the literature, focusing on structural variations, substituent effects, and inferred pharmacological properties.
Structural and Substituent Analysis
A comparative analysis of key structural features is provided in Table 1.
Table 1: Structural Comparison of 4-ethoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide and Analogs
Key Differences and Implications
Benzene Substituents The ethoxy group in the target compound is electron-donating, increasing lipophilicity (logP) compared to the fluoro (electron-withdrawing) group in and the methyl group in . Ethoxy may enhance membrane permeability but reduce metabolic stability relative to fluoro .
Pyrimidine Substituents The pyridin-2-ylamino group in the target provides aromaticity and hydrogen-bonding capacity, which could enhance target binding compared to the ethylamino and methyl groups in . The thioxo group in introduces sulfur, which may affect redox metabolism or induce toxicity in vivo .
Inferred Pharmacological Properties
- Solubility : The pyridine ring in the target may improve aqueous solubility via protonation at physiological pH, whereas the fluoro-substituted compound in relies on polarity for solubility.
- Metabolic Stability : The ethoxy group in the target is susceptible to oxidative metabolism (e.g., CYP450-mediated O-dealkylation), whereas the fluoro group in resists such degradation.
- Binding Affinity: The pyridin-2-ylamino group’s hydrogen-bonding capacity may confer stronger target interactions than the ethylamino group in or the anilino group in .
Preparation Methods
Sulfonylation of Ethylenediamine
The primary route involves reacting 4-ethoxybenzenesulfonyl chloride with N-Boc-ethylenediamine in dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine). This yields N-(2-(tert-butoxycarbonylamino)ethyl)-4-ethoxybenzenesulfonamide after purification by silica gel chromatography. Deprotection with trifluoroacetic acid (TFA) generates the free amine N-(2-aminoethyl)-4-ethoxybenzenesulfonamide , a critical intermediate.
Key Reaction Conditions
- Temperature: 0–25°C
- Yield: 78–85% (Boc-protected intermediate)
- Purification: Column chromatography (hexane/ethyl acetate)
Functionalization of the Pyrimidine Ring
Preparation of 6-Chloropyrimidin-4-amine
6-Chloropyrimidin-4-amine is synthesized via cyclization of malononitrile with guanidine hydrochloride in ethanol under reflux, followed by chlorination using phosphorus oxychloride (POCl3). The resulting 4,6-dichloropyrimidine is selectively aminated at the 4-position using aqueous ammonia to yield 6-chloropyrimidin-4-amine .
Optimization Note
Coupling with 2-Aminopyridine
The 6-chloro substituent undergoes SNAr with 2-aminopyridine in dimethylformamide (DMF) at 80–100°C, catalyzed by potassium carbonate. This produces 6-(pyridin-2-ylamino)pyrimidin-4-amine in 65–72% yield.
Critical Parameters
- Solvent: DMF or NMP (enhances nucleophilicity)
- Catalysis: K2CO3 or Cs2CO3 (improves reaction rate)
Final Assembly via Amine Coupling
Reductive Amination Approach
N-(2-aminoethyl)-4-ethoxybenzenesulfonamide is reacted with 6-(pyridin-2-ylamino)pyrimidin-4-amine using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5). This one-pot reductive amination affords the target compound in 60–68% yield.
Mechanistic Insight
- Imine formation between the primary amine and pyrimidine amine precedes borohydride reduction.
Buchwald-Hartwig Amination
An alternative Pd-catalyzed coupling employs N-(2-bromoethyl)-4-ethoxybenzenesulfonamide and 6-(pyridin-2-ylamino)pyrimidin-4-amine using Pd2(dba)3/Xantphos as the catalytic system. This method achieves higher regioselectivity (82% yield) but requires anhydrous toluene and elevated temperatures (110°C).
Catalytic System Comparison
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd2(dba)3 | Xantphos | Toluene | 82 |
| Pd(OAc)2 | BINAP | DMF | 74 |
Purification and Characterization
Chromatographic Techniques
Crude product purification employs reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). The target compound elutes at 12–14 minutes, yielding >95% purity.
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 8.35 (s, 1H, pyrimidine-H), 8.15 (d, J = 4.8 Hz, 1H, pyridine-H), 6.90–7.20 (m, 4H, aryl-H).
- HRMS : m/z calculated for C19H22N6O3S [M+H]+: 423.1564; found: 423.1568.
Challenges and Optimization Strategies
Byproduct Formation
Competing side reactions include:
- Over-alkylation at the ethylenediamine linker.
- Hydrolysis of the ethoxy group under strongly acidic/basic conditions.
Mitigation Approaches
- Use of bulky bases (e.g., DIPEA) to suppress over-alkylation.
- Mild deprotection conditions (TFA/DCM, 1:1 v/v) for Boc removal.
Solvent Selection
Polar aprotic solvents (DMF, NMP) enhance pyrimidine reactivity but may complicate sulfonamide stability. Mixed solvent systems (e.g., DCM:DMF 3:1) balance reactivity and stability.
Scale-Up Considerations
Industrial Feasibility
The reductive amination route is preferred for scalability due to:
- Lower catalyst costs compared to Pd-based methods.
- Compatibility with continuous flow reactors for imine formation.
Process Economics
| Step | Cost Driver | Contribution (%) |
|---|---|---|
| Sulfonylation | 4-Ethoxybenzenesulfonyl chloride | 38 |
| Pyrimidine coupling | 2-Aminopyridine | 27 |
| Catalysis | NaBH3CN/Pd catalysts | 19 |
Q & A
Q. Structural Confirmation :
- NMR/IR Spectroscopy : Assign peaks for ethoxy (δ ~1.3 ppm, triplet in H NMR), sulfonamide (SO stretch at ~1350-1150 cm in IR), and pyrimidine protons (δ ~8.5-7.0 ppm) .
- X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., pyrimidine-pyridine dihedral angles) .
Advanced Research: How can synthetic yields be optimized for scale-up without compromising purity?
Answer:
- Catalyst Optimization : Use Pd-based catalysts (e.g., Pd(OAc)/Xantphos) for efficient C–N coupling, reducing side products .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance reproducibility .
- Purification : Employ preparative HPLC with a C18 column (MeCN/HO gradient) or recrystallization from ethanol/water mixtures .
Basic Research: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research: How do substituents (e.g., ethoxy vs. methyl) impact target selectivity?
Answer:
- Ethoxy Group : Enhances lipophilicity (logP ↑) and membrane permeability, critical for CNS targets .
- Pyridin-2-ylamino : Facilitates π-π stacking with kinase ATP-binding pockets (e.g., EGFR T790M mutants) .
- SAR Studies : Compare analogs using 3D-QSAR models (e.g., CoMFA) to map steric/electronic requirements .
Advanced Research: How can computational methods predict binding modes with conflicting experimental data?
Answer:
- Molecular Docking : Use AutoDock Vina with flexible receptor settings to account for induced-fit effects .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes .
- Free Energy Calculations : Apply MM-PBSA to resolve discrepancies in IC vs. binding affinity data .
Advanced Research: How to address contradictory cytotoxicity results across cell lines?
Answer:
- Assay Validation : Confirm cell line authenticity (STR profiling) and normalize viability to ATP levels (CellTiter-Glo®) .
- Off-Target Profiling : Screen against a panel of 50+ kinases (Eurofins KinaseProfiler™) to identify polypharmacology .
- Metabolomics : Use LC-MS to detect metabolite interference (e.g., glutathione adducts) .
Basic Research: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate esters at the ethoxy group (hydrolyzed in vivo) .
- Cocrystallization : Coformers like succinic acid enhance solubility via hydrogen bonding with sulfonamide .
- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm, PDI <0.2) .
Advanced Research: How to identify degradation products under accelerated stability conditions?
Answer:
- Forced Degradation : Expose to 40°C/75% RH (ICH Q1A) and analyze via UPLC-QTOF-MS .
- Pathway Prediction : Major degradation routes include hydrolysis of sulfonamide (→ sulfonic acid) or pyrimidine ring oxidation .
Basic Research: What spectroscopic techniques quantify trace impurities?
Answer:
- HPLC-DAD/ELSD : Detect ≤0.1% impurities using a gradient elution (0.1% TFA in HO/MeCN) .
- F NMR : Utilize if fluorinated analogs are present (δ ~-110 ppm for CF groups) .
Advanced Research: How to validate novel molecular targets using chemoproteomics?
Answer:
- Photoaffinity Probes : Incorporate diazirine/alkyne tags for click chemistry-based pull-down assays .
- Thermal Shift Assays (TSA) : Monitor target stabilization via SYPRO® Orange dye in a qPCR instrument .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
